molecular formula C24H18F3N3O3 B6574690 N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 1170276-40-0

N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide

Cat. No. B6574690
CAS RN: 1170276-40-0
M. Wt: 453.4 g/mol
InChI Key: HJDLWYOLDKKHBM-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, a class of organic compounds with a bicyclic structure containing a benzene ring fused to a quinazoline ring . Quinazolinones and their derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .


Synthesis Analysis

While the specific synthesis process for this compound is not available, quinazolinones are typically synthesized through the condensation of anthranilic acid derivatives with various amines .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-Methoxybenzenamide, N-(4-methoxyphenyl)-, is available in the NIST Chemistry WebBook . The structure includes a benzamide group attached to a methoxyphenyl group .

Future Directions

Research into quinazolinone derivatives is ongoing due to their potential biological activities . Future studies may focus on synthesizing new derivatives and investigating their properties and effects.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that similar compounds bind with high affinity to their targets , which could result in changes in the function of these targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 35941600 , which could influence its bioavailability.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O3/c1-14-28-21-12-7-17(29-22(31)15-3-5-16(6-4-15)24(25,26)27)13-20(21)23(32)30(14)18-8-10-19(33-2)11-9-18/h3-13H,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDLWYOLDKKHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide

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